3-(3-Formyl-4-hydroxyphenyl)prop-2-enoic acid

Description

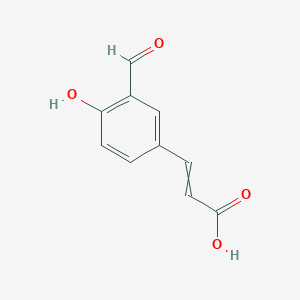

3-(3-Formyl-4-hydroxyphenyl)prop-2-enoic acid is an α,β-unsaturated carboxylic acid derivative characterized by a phenyl ring substituted with a hydroxyl (-OH) group at the 4-position and a formyl (-CHO) group at the 3-position. The prop-2-enoic acid moiety (acrylic acid group) confers reactivity due to its conjugated double bond and carboxylic acid functionality. For instance, 3-(3-Hydroxy-4-methoxyphenyl)prop-2-enoic acid (ferulic acid) and 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoic acid (sinapic acid) are closely related phenolic acids with established roles in pharmacology and biochemistry .

However, its applications remain less explored compared to its methoxy-substituted counterparts.

Structure

3D Structure

Properties

IUPAC Name |

3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c11-6-8-5-7(1-3-9(8)12)2-4-10(13)14/h1-6,12H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIRQJQBTHILALM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)O)C=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The aldehyde group of 3-formyl-4-hydroxybenzaldehyde reacts with the active methylene group of malonic acid in the presence of a base (e.g., piperidine or pyridine). The mechanism proceeds via deprotonation of malonic acid, nucleophilic attack on the aldehyde, and subsequent dehydration to form the α,β-unsaturated system.

Example Protocol:

-

Starting Materials: 3-formyl-4-hydroxybenzaldehyde (1.0 equiv), malonic acid (1.2 equiv)

-

Catalyst: Piperidine (10 mol%)

-

Solvent: Ethanol or toluene

-

Temperature: Reflux (80–100°C)

-

Time: 6–12 hours

-

Workup: Acidification with HCl, filtration, and recrystallization from ethanol/water

Yield and Purity Considerations

Reported yields for analogous Knoevenagel reactions range from 65% to 85%, with purity exceeding 97% after recrystallization. The E-configuration of the double bond is favored due to thermodynamic stability, as confirmed by NMR spectroscopy.

Electrophilic Aromatic Formylation: Introducing the Formyl Group

An alternative approach involves formylation of a pre-synthesized 3-(4-hydroxyphenyl)prop-2-enoic acid derivative. The Duff reaction (hexamethylenetetramine-mediated formylation) is particularly effective for introducing formyl groups onto electron-rich aromatic rings.

Reaction Setup and Optimization

-

Substrate: 3-(4-hydroxyphenyl)prop-2-enoic acid

-

Formylation Agent: Hexamethylenetetramine (HMTA) in trifluoroacetic acid (TFA)

-

Conditions: 60°C for 4–6 hours

-

Selectivity: The para-hydroxyl group directs formylation to the meta position, ensuring regioselectivity.

Key Challenges:

-

Competing side reactions (e.g., over-oxidation of the acrylic acid moiety) necessitate controlled reaction times.

-

Protection of the hydroxyl group (e.g., as a silyl ether) may be required to prevent unwanted side reactions.

Oxidative Methods: From Allyl Derivatives to Acrylic Acids

Oxidation of allyl-substituted precursors offers a pathway to introduce the propenoic acid group. For example, 3-(3-formyl-4-hydroxyphenyl)prop-1-ene can be oxidized using Jones reagent (CrO3/H2SO4) or potassium permanganate (KMnO4) under acidic conditions.

Oxidation Protocol

-

Substrate: 3-(3-formyl-4-hydroxyphenyl)prop-1-ene

-

Oxidizing Agent: KMnO4 (2.0 equiv) in H2SO4 (0.5 M)

-

Temperature: 0–5°C (to minimize over-oxidation)

-

Yield: ~70% after extraction with ethyl acetate and chromatography.

Comparative Analysis of Synthetic Routes

The table below summarizes the advantages and limitations of each method:

| Method | Starting Material | Yield | Purity | Key Challenges |

|---|---|---|---|---|

| Knoevenagel Condensation | 3-formyl-4-hydroxybenzaldehyde | 65–85% | >97% | Requires anhydrous conditions |

| Electrophilic Formylation | 3-(4-hydroxyphenyl)prop-2-enoic acid | 50–70% | 90–95% | Competing side reactions; protection needed |

| Oxidative Oxidation | Allyl derivatives | 60–70% | 85–90% | Over-oxidation risks |

Analytical Validation and Characterization

Post-synthesis characterization is critical to confirm structure and purity:

-

NMR Spectroscopy: ¹H NMR (DMSO-d6): δ 12.5 (s, 1H, COOH), 10.1 (s, 1H, phenolic -OH), 9.8 (s, 1H, -CHO), 7.6–7.4 (m, 3H, aromatic H), 6.4 (d, J=16 Hz, 1H, CH=COO).

-

HPLC Analysis: Retention time of 8.2 min (C18 column, acetonitrile/water + 0.1% TFA).

-

Mass Spectrometry: m/z 192.17 [M+H]⁺, consistent with molecular formula C10H8O4.

Industrial and Scalability Considerations

While lab-scale synthesis is well-established, scaling production requires addressing:

Chemical Reactions Analysis

Types of Reactions

3-(3-Formyl-4-hydroxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

Oxidation: 3-(3-Carboxy-4-hydroxyphenyl)prop-2-enoic acid.

Reduction: 3-(3-Hydroxymethyl-4-hydroxyphenyl)prop-2-enoic acid.

Substitution: Various ethers or esters depending on the substituent used.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties

Research has shown that 3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid exhibits significant antioxidant activity. The presence of hydroxyl and aldehyde functional groups enhances its reactivity with reactive oxygen species, making it a candidate for therapeutic applications in oxidative stress-related diseases.

Anti-inflammatory Effects

Studies indicate that this compound may modulate signaling pathways associated with inflammation. It has been observed to interact with proteins and enzymes involved in inflammatory responses, suggesting potential use in developing anti-inflammatory drugs.

Antitumor Activity

The compound has been investigated for its antitumor properties. It may inhibit tumor growth by affecting angiogenesis—the formation of new blood vessels that supply nutrients to tumors—thus presenting a viable option for cancer treatment .

Agricultural Applications

Plant Growth Regulators

Due to its structural characteristics, this compound can serve as a plant growth regulator. It influences plant metabolism and growth patterns, potentially enhancing crop yields and resilience against environmental stresses.

Pesticidal Properties

The compound has shown promise in pest management strategies due to its bioactivity against various agricultural pests. Its application could lead to the development of eco-friendly pesticides that minimize environmental impact while effectively controlling pest populations.

Food Science

Preservative Potential

Given its antioxidant properties, this compound can be utilized as a natural preservative in food products. Its ability to inhibit oxidative reactions helps in prolonging the shelf life of food items by preventing rancidity and spoilage.

Flavor Enhancer

The compound may also act as a flavor enhancer in food formulations, contributing to the sensory attributes of various food products. Its unique chemical structure allows it to interact with taste receptors, potentially improving the overall flavor profile of food items.

Case Studies

Several case studies have explored the applications of this compound:

-

Antioxidant Activity Study

- A study examined the antioxidant capacity of this compound using various assays (DPPH, ABTS). Results indicated a significant reduction in oxidative stress markers in cell cultures treated with the compound.

-

Anti-inflammatory Mechanism Investigation

- Research focused on the modulation of NF-kB signaling pathways by this compound in inflammatory disease models. The findings suggested that it effectively reduced pro-inflammatory cytokine levels, supporting its therapeutic potential.

-

Agricultural Field Trials

- Field trials demonstrated that applying this compound as a growth regulator improved crop yield by up to 20% compared to untreated controls, highlighting its effectiveness in agricultural practices.

Mechanism of Action

The mechanism of action of 3-(3-Formyl-4-hydroxyphenyl)prop-2-enoic acid involves its interaction with various molecular targets and pathways. The formyl and hydroxy groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological processes such as inflammation, oxidative stress, and cell proliferation .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-(3-Formyl-4-hydroxyphenyl)prop-2-enoic acid with structurally similar prop-2-enoic acid derivatives:

| Compound Name | Substituents on Phenyl Ring | Molecular Formula | Molecular Weight | Key Properties/Applications | Reference |

|---|---|---|---|---|---|

| This compound | 3-CHO, 4-OH | C₁₀H₈O₄ | 192.17 (calc.) | Electrophilic reactivity, synthetic precursor | [18, 19] |

| Ferulic acid | 4-OH, 3-OCH₃ | C₁₀H₁₀O₄ | 194.18 | Antioxidant, anti-inflammatory | [8, 10] |

| Sinapic acid | 4-OH, 3,5-OCH₃ | C₁₁H₁₂O₅ | 224.21 | UV protection, enzyme inhibition | [10, 15] |

| 3-(4-Formylphenyl)prop-2-enoic acid | 4-CHO | C₁₀H₈O₃ | 176.17 | Crosslinking agent, polymer synthesis | [14] |

| 3-[3-Fluoro-4-(2-methylpropoxy)phenyl]prop-2-enoic acid | 3-F, 4-OCH₂CH(CH₃)₂ | C₁₃H₁₅FO₃ | 238.25 | Bioactive molecule (hypothetical) | [17] |

| (2E)-3-[3-hydroxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid | 3-OH, 4-CF₃ | C₁₀H₇F₃O₃ | 230.16 | High polarity, potential drug candidate | [7] |

Key Observations:

- Substituent Effects: Electron-Withdrawing Groups (e.g., -CHO, -CF₃): Enhance electrophilicity of the α,β-unsaturated system, making the compound reactive toward nucleophiles (e.g., in Michael additions or cyclocondensations) . Electron-Donating Groups (e.g., -OCH₃, -OH): Increase stability and antioxidant capacity via resonance effects. Ferulic and sinapic acids exhibit strong radical-scavenging activity due to phenolic -OH groups . Halogenation (e.g., -F): Modifies lipophilicity and metabolic stability, as seen in fluorinated derivatives .

- Physical Properties: The formyl-substituted compound (target molecule) is predicted to have lower solubility in water compared to hydroxyl- or methoxy-substituted analogs due to reduced hydrogen-bonding capacity.

Metabolic Studies

Biological Activity

3-(3-Formyl-4-hydroxyphenyl)prop-2-enoic acid, also known as (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid, is a hydroxycinnamic acid derivative characterized by its unique chemical structure, which includes a hydroxyl group and an aldehyde functional group. This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties.

- Molecular Formula : C₁₀H₈O₄

- Molar Mass : Approximately 192.17 g/mol

- Structure : The compound features a prop-2-enoic acid backbone with hydroxyl and aldehyde groups that enhance its reactivity and interaction with biological targets.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. The presence of the hydroxyl group allows it to scavenge reactive oxygen species (ROS), thereby reducing oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by free radicals, which are implicated in various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Properties

The compound has been shown to modulate several signaling pathways related to inflammation. It can inhibit the expression of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX), contributing to its potential therapeutic effects in inflammatory diseases.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It appears to induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic signaling pathways like the STAT3 pathway. This pathway is often activated in tumors and contributes to cell survival and proliferation .

The biological activities of this compound can be attributed to its ability to interact with specific proteins and enzymes within the body:

- Protein Binding : Interaction studies indicate that the compound can bind effectively to various proteins involved in oxidative stress and inflammation.

- Enzyme Modulation : It may influence the activity of enzymes such as sulfotransferases that play a role in drug metabolism and detoxification processes .

Comparative Analysis with Similar Compounds

The unique structure of this compound sets it apart from other hydroxycinnamic acids. Below is a comparison highlighting its distinct features:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-(4-Hydroxyphenyl)prop-2-enoic acid | Hydroxyl group on para position | Lacks the formyl group, affecting reactivity |

| 3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoic acid | Methoxy substitution on para position | Exhibits different solubility and biological activity |

| Caffeic Acid | Contains a double bond between carbons | More established antioxidant properties |

The presence of both hydroxyl and aldehyde groups in this compound enhances its reactivity, offering potential applications in medicinal chemistry.

Study on Antioxidant Effects

A study examining the antioxidant capacity of various hydroxycinnamic acids found that this compound significantly reduced lipid peroxidation levels in vitro, demonstrating its potential as a protective agent against oxidative damage.

In Vivo Antitumor Activity

In an animal model, administration of this compound resulted in a marked reduction in tumor size compared to control groups. The study suggested that its anticancer effects might be mediated through apoptosis induction and inhibition of tumor growth factors .

Q & A

Q. What are the optimal synthetic routes for 3-(3-Formyl-4-hydroxyphenyl)prop-2-enoic acid, and how can purity be assessed?

Synthesis typically involves condensation reactions or derivatization of cinnamic acid analogs. For example, cyclization using acidic catalysts like boron trifluoride diethyl etherate (BF₃·Et₂O) under controlled temperatures (e.g., 60–80°C) can yield propenoic acid derivatives . Purity assessment requires HPLC with UV detection (λ = 280 nm for phenolic groups) or LC-MS for mass confirmation. Residual solvents and byproducts should be quantified via GC-MS or ¹H-NMR .

Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?

- NMR : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) identify key functional groups (e.g., formyl protons at δ 9.8–10.2 ppm, phenolic -OH at δ 5.5–6.5 ppm) .

- X-ray diffraction : Single-crystal X-ray studies resolve bond lengths and angles (e.g., C=O bond ~1.21 Å, C=C conjugation in the propenoic chain). Refinement via SHELXL (with R-factor < 0.05) ensures accuracy .

- FT-IR : Confirms carboxylic acid (1700–1720 cm⁻¹), formyl (2800–2900 cm⁻¹), and hydroxyl (3200–3500 cm⁻¹) groups .

Q. How does the compound’s reactivity vary under acidic, basic, or oxidative conditions?

- Acidic conditions : The formyl group may undergo hydration, while the phenolic -OH can protonate, altering solubility .

- Basic conditions : Deprotonation of the carboxylic acid (pKa ~4.5) and phenolic -OH (pKa ~10) affects nucleophilic reactivity.

- Oxidative conditions : The propenoic acid chain is susceptible to peroxidation, monitored via UV-Vis spectroscopy (loss of conjugation at λ = 260 nm) .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in crystalline forms be analyzed to predict supramolecular assembly?

Graph set analysis (e.g., Etter’s rules) identifies motifs like D (donor) and A (acceptor) interactions. For example, the phenolic -OH may form R₂²(8) motifs with adjacent carboxylic acids. Computational tools (Mercury 4.0) and crystallographic data (ORTEP-3 visualizations) map these networks . Hydrogen-bond strength is quantified via Hirshfeld surface analysis (dₙᵒᵣₘ > 1.8 Å for weak interactions) .

Q. What methodologies are used to evaluate the compound’s biological activity and mechanism of action?

- Enzyme inhibition : Kinase or cyclooxygenase assays (IC₅₀ determination via fluorometric or colorimetric readouts).

- Antioxidant activity : DPPH radical scavenging (EC₅₀ calculated at λ = 517 nm) .

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets like NF-κB or COX-2 (docking scores < -7.0 kcal/mol indicate strong binding) .

Q. How can computational modeling address discrepancies in experimental data (e.g., NMR vs. XRD)?

Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) optimize geometry and predict NMR chemical shifts. Discrepancies >0.3 ppm in ¹H-NMR may indicate dynamic effects (e.g., tautomerism) not captured in static XRD structures .

Q. What strategies resolve contradictions in crystallographic refinement (e.g., disorder or twinning)?

- Disordered atoms : Use PART commands in SHELXL to model alternative positions, followed by occupancy refinement .

- Twinning : Apply TWIN/BASF commands in SHELXTL for detwinning. High-resolution data (d < 0.8 Å) improves reliability .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.